3,8-Dichloro-4-hydroxy-2-methylquinoline
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Overview
Description
3,8-Dichloro-4-hydroxy-2-methylquinoline is a heterocyclic aromatic compound with the molecular formula C10H7Cl2NO. It is a derivative of quinoline, which is known for its wide range of applications in medicinal chemistry, industrial processes, and synthetic organic chemistry . This compound is characterized by the presence of chlorine atoms at the 3rd and 8th positions, a hydroxyl group at the 4th position, and a methyl group at the 2nd position on the quinoline ring .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,8-Dichloro-4-hydroxy-2-methylquinoline can be achieved through various classical methods such as the Gould-Jacobs reaction, Friedländer synthesis, and Skraup synthesis . These methods typically involve the cyclization of aniline derivatives with appropriate reagents under acidic or basic conditions.
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of transition metal-catalyzed reactions or metal-free ionic liquid-mediated reactions . These methods are preferred due to their efficiency, scalability, and reduced environmental impact.
Chemical Reactions Analysis
Types of Reactions
3,8-Dichloro-4-hydroxy-2-methylquinoline undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinone derivatives.
Reduction: The compound can be reduced to form dihydroquinoline derivatives.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides are employed under basic conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Dihydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
3,8-Dichloro-4-hydroxy-2-methylquinoline has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3,8-Dichloro-4-hydroxy-2-methylquinoline involves its ability to chelate metal ions, which are critical enzyme cofactors . This chelation disrupts the normal function of these enzymes, leading to antimicrobial and anticancer effects. Additionally, the compound can induce apoptosis in cancer cells by disrupting mitochondrial function and increasing reactive oxygen species levels .
Comparison with Similar Compounds
Similar Compounds
5,7-Dichloro-8-hydroxy-2-methylquinoline: Similar structure but with chlorine atoms at the 5th and 7th positions.
6,8-Dichloro-4-hydroxy-2-methylquinoline: Chlorine atoms at the 6th and 8th positions.
4-Hydroxy-2-methylquinoline: Lacks chlorine atoms.
Uniqueness
3,8-Dichloro-4-hydroxy-2-methylquinoline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of chlorine atoms at the 3rd and 8th positions enhances its reactivity and biological activity compared to other similar compounds .
Properties
Molecular Formula |
C10H7Cl2NO |
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Molecular Weight |
228.07 g/mol |
IUPAC Name |
3,8-dichloro-2-methyl-1H-quinolin-4-one |
InChI |
InChI=1S/C10H7Cl2NO/c1-5-8(12)10(14)6-3-2-4-7(11)9(6)13-5/h2-4H,1H3,(H,13,14) |
InChI Key |
SPEFXDLWMTYIGK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)C2=C(N1)C(=CC=C2)Cl)Cl |
Origin of Product |
United States |
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